molecular formula C18H28ClNO2 B15348615 gamma-(1-Propyl-2-piperidyl)propyl benzoate hydrochloride CAS No. 78219-50-8

gamma-(1-Propyl-2-piperidyl)propyl benzoate hydrochloride

Cat. No.: B15348615
CAS No.: 78219-50-8
M. Wt: 325.9 g/mol
InChI Key: KDGSKFLWTMUFFL-UHFFFAOYSA-N
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Description

Gamma-(1-propyl-2-piperidyl)propyl benzoate hydrochloride is a synthetic organic compound characterized by a benzoate ester moiety linked to a propyl chain bearing a 1-propyl-2-piperidyl substituent. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical or industrial applications.

Properties

CAS No.

78219-50-8

Molecular Formula

C18H28ClNO2

Molecular Weight

325.9 g/mol

IUPAC Name

3-(1-propylpiperidin-2-yl)propyl benzoate;hydrochloride

InChI

InChI=1S/C18H27NO2.ClH/c1-2-13-19-14-7-6-11-17(19)12-8-15-21-18(20)16-9-4-3-5-10-16;/h3-5,9-10,17H,2,6-8,11-15H2,1H3;1H

InChI Key

KDGSKFLWTMUFFL-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCCC1CCCOC(=O)C2=CC=CC=C2.Cl

Origin of Product

United States

Comparison with Similar Compounds

Piperidine/Piperazine Derivatives

Several piperidine- and piperazine-based compounds have been synthesized for pharmacological studies. For example:

  • HBK15 (1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride) and HBK17 (1N-[3-(2,5-dimethylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride) feature piperazine cores with phenoxy and methoxyphenyl substituents .

Comparison :

  • Structural Differences: Gamma-(1-propyl-2-piperidyl)propyl benzoate lacks the methoxyphenyl group and phenoxy-ethoxyethyl chain present in HBK compounds. Instead, its benzoate ester and piperidyl-propyl chain may confer distinct pharmacokinetic properties.
  • Pharmacological Implications : Piperazine derivatives like HBK15–HBK19 are designed as serotonin receptor ligands, while the target compound’s biological activity remains uncharacterized in the provided evidence.

Alkyl Benzoate Esters

Alkyl benzoates vary in chain length and branching, influencing their applications:

  • Propyl benzoate (simple alkyl ester) is used in cosmetics and fragrances due to its volatility and mild polarity .
  • 3-(1-Ethyl-2-piperidyl)propyl benzoate hydrochloride (CAS 78219-43-9) is a direct analog of the target compound, differing only in the ethyl vs. propyl substitution on the piperidine ring .

Comparison :

Property Gamma-(1-Propyl-2-piperidyl)propyl Benzoate HCl 3-(1-Ethyl-2-piperidyl)propyl Benzoate HCl Propyl Benzoate
Molecular Weight Higher (due to propyl-piperidyl group) Slightly lower (ethyl substitution) 164.2 g/mol
Lipophilicity (LogP) Likely higher (bulky piperidyl group) Moderate 2.1
Applications Potential pharmaceutical use (salt form) Industrial grade (99% purity) Cosmetic

Key Findings :

  • The ethyl analog (CAS 78219-43-9) is marketed as an industrial chemical, suggesting the target compound’s propyl substitution may optimize stability or biological targeting.

Hydrochloride Salts of Bioactive Molecules

Hydrochloride salts improve solubility and bioavailability. For example:

  • Labetalol hydrochloride (a beta-blocker) shares the hydrochloride salt but features a benzamide core instead of a benzoate ester .

Comparison :

  • Solubility : Both compounds benefit from enhanced aqueous solubility due to the hydrochloride counterion.
  • Bioactivity : Labetalol targets adrenergic receptors, whereas the target compound’s piperidyl-benzoate structure may interact with cholinergic or neurotransmitter systems, though specific data are unavailable.

Amino Acid Ester Derivatives

Compounds like ferulic acid-amino acid propyl ester conjugates involve esterification strategies similar to the target compound’s synthesis .

Comparison :

  • Synthesis: Both use propanol and chlorinating agents (e.g., TMSCl) for esterification. However, the target compound’s piperidyl group requires additional steps for heterocyclic ring formation.
  • Functionality: Amino acid esters are designed for antioxidant or UV-protective roles in cosmeceuticals, whereas the target compound’s applications are undefined .

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